2-Methyl-5-(trifluoromethoxy)benzyl alcohol

Vue d'ensemble

Description

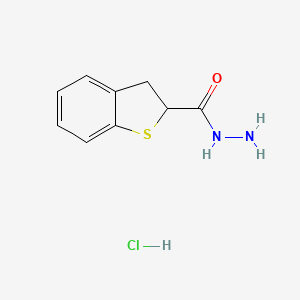

“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound . It is a member of (trifluoromethyl)benzenes . The CAS Number of this compound is 1261478-61-8 .

Molecular Structure Analysis

The molecular formula of “2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is C8H7F3O . The molecular weight is 176.14 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a colorless to light yellow liquid . The boiling point is 70 °C/3 mmHg . The density is 1.326 g/mL at 25 °C . The refractive index is 1.47 .

Applications De Recherche Scientifique

Pharmacology: Drug Development

The trifluoromethoxy group in compounds like 2-Methyl-5-(trifluoromethoxy)benzyl alcohol is known for enhancing the biological activity of pharmaceuticals . This compound can serve as a precursor in synthesizing FDA-approved drugs, particularly those where the trifluoromethyl group acts as a pharmacophore, contributing to various pharmacological activities .

Agrochemicals: Pesticide Synthesis

In the field of agrochemicals, this compound’s derivatives could be utilized in the synthesis of pesticides. The presence of the trifluoromethoxy group may improve the stability and efficacy of such agrochemicals .

Material Science: Organic Electronics

2-Methyl-5-(trifluoromethoxy)benzyl alcohol can be used in material science, particularly in the development of organic electronic materials. Its unique electronic properties due to the trifluoromethoxy group could be beneficial in creating advanced materials .

Biochemistry: Enzymatic Studies

This compound may be used in biochemistry research, particularly in enzymatic studies where it can act as a substrate or inhibitor for specific enzymes. This can help in understanding enzyme mechanisms and designing enzyme-based sensors .

Medical Research: Therapeutic Agents

In medical research, 2-Methyl-5-(trifluoromethoxy)benzyl alcohol could be involved in the synthesis of therapeutic agents. Its structural properties might be key in developing novel treatments for various diseases .

Chemical Synthesis: Organic Synthesis Building Block

As an organic synthesis building block, this compound can be used to construct more complex molecules. Its reactivity and stability make it a valuable component in synthetic organic chemistry .

Safety And Hazards

“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous chemical. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used for extinguishing .

Propriétés

IUPAC Name |

[2-methyl-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZSWVZPENQEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethoxy)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)

![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)